(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane
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Overview
Description
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane: is a complex organic compound characterized by its bromine and methyl groups attached to a phenyl ring, a methoxy group, and a tert-butyl-diphenylsilane moiety. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane typically involves multiple steps, starting with the bromination of 3,5-dimethylbenzene to introduce the bromine atom at the 4-position. Subsequent steps may include the formation of the methoxy group and the attachment of the tert-butyl-diphenylsilane moiety through various organic reactions such as Grignard reactions, silylation, and protection/deprotection strategies.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Conversion of the methyl groups to carboxylic acids or aldehydes.
Reduction: : Reduction of the bromine atom to hydrogen.
Substitution: : Replacement of the bromine atom with other functional groups.
Coupling Reactions: : Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH₃) can be used.
Coupling Reactions: : Palladium catalysts and boronic acids are often employed.
Major Products Formed
Oxidation: : 3,5-Dimethylbenzoic acid or 3,5-Dimethylbenzaldehyde.
Reduction: : 3,5-Dimethylbenzene.
Substitution: : Cyanobenzene or aniline derivatives.
Coupling Reactions: : Biaryl compounds.
Scientific Research Applications
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in cross-coupling reactions.
Biology: : Potential use in the development of bioactive molecules and probes.
Medicine: : Investigated for its potential pharmacological properties and as a building block for drug design.
Industry: : Employed in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the compound may act as a substrate where the palladium catalyst facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane: can be compared to other similar compounds such as (4-bromo-3,5-dimethylphenyl)methoxy-diphenylphosphine and (4-bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylphosphine . These compounds share structural similarities but differ in their functional groups, leading to variations in reactivity and applications.
List of Similar Compounds
(4-Bromo-3,5-dimethylphenyl)methoxy-diphenylphosphine
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylphosphine
(4-Bromo-3,5-dimethylphenyl)methoxy-diphenylamine
(4-Bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylamine
Properties
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)methoxy-tert-butyl-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrOSi/c1-19-16-21(17-20(2)24(19)26)18-27-28(25(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-17H,18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXKCDRYMKYYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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